4-tert-Butylanisole

Overview

Description

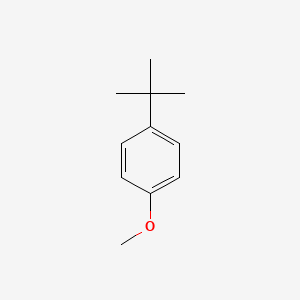

4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is an organic compound with the molecular formula C11H16O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a tert-butyl group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 4-tert-Butylanisole involves the reaction of 4-tert-butylphenol with methyl iodide in the presence of potassium carbonate. The reaction is typically carried out in acetone and heated at reflux for about 20 hours. After the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient purification techniques, such as vacuum distillation, is crucial in industrial settings.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution, with regioselectivity influenced by steric and electronic effects from substituents.

Friedel-Crafts Alkylation

4-tert-Butylanisole undergoes alkylation with tert-butyl chloride in the presence of AlCl₃, forming 2,4-di-tert-butylanisole. Steric hindrance from the tert-butyl group directs incoming electrophiles to the less hindered ortho position .

| Substrate | Reagent/Catalyst | Product | Yield | Selectivity (para/ortho) |

|---|---|---|---|---|

| This compound | AlCl₃, tert-butyl chloride | 2,4-Di-tert-butylanisole | 75% | 5:1 |

Competitive alkylation studies show higher reactivity toward toluene (kₜ/k_B = 21–24) compared to benzene due to enhanced electron density .

Nucleophilic Substitution

The methoxy group participates in hypervalent iodine-mediated substitutions, forming aryl acetates via carbonylation .

Carbonylation Reactions

Under CO atmosphere and hypervalent iodine (e.g., PhI(OAc)₂), this compound converts to aryl acetates:

| Conditions | Product | Yield | Reaction Time |

|---|---|---|---|

| 60°C, CO (1 atm), PhI(OAc)₂, PdCl₂ | 4-tert-Butylphenyl acetate | 68% | 12 h |

Mechanistic studies suggest oxidative addition of CO to the Pd catalyst, followed by acetate transfer .

Oxidative Degradation

This compound is mineralized via advanced oxidation processes:

Photocatalytic Degradation (Fe-doped TiO₂/UV):

| Parameter | Value |

|---|---|

| Degradation Efficiency (1.5 h) | 98% |

| Mineralization Rate (TOC removal) | 85% |

Biodegradation (Sphingobium fuliginis TIK-1):

| Pathway | Metabolite | Degradation Time |

|---|---|---|

| Meta-cleavage | 4-tert-Butylcatechol | 12 h |

| 3,3-Dimethyl-2-butanone | 18 h |

Polymerization and Oligomerization

Electrochemical oligomerization in acetonitrile yields dimers and trimers, with water acting as a proton scavenger .

| Electrolyte | Potential (V vs Ag/Ag⁺) | Product |

|---|---|---|

| 0.1 M TBAP/ACN | +1.5 | Oligomers (n=2–3) |

Cross-Coupling Reactions

Dual Brønsted/Lewis acid catalysis (FeCl₃/HCl) enables tert-butylation of electron-rich arenes using di-tert-butyl peroxide (DTBP) .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 3-tert-Butylphenol | FeCl₃ (10 mol%), HCl | 2,4-Di-tert-butylphenol | 73% |

Scientific Research Applications

Synthesis and Catalysis

4-tert-Butylanisole is often utilized as a substrate in various catalytic reactions. Recent studies have explored its role in:

- Aromatic Alkylation : It has been shown to participate in Brønsted/Lewis acid-catalyzed alkylation reactions. For instance, the dual iron(III)/HCl catalyzed tert-butylation of anisole derivatives yields significant products, including selective mono-tert-butylation to form 2,4-di-tert-butylanisole with high yields (75%) .

- Formation of New C(sp²)–C(sp³) Bonds : The compound can react with other substrates to form new carbon-carbon bonds. In one study, it was involved in the selective functionalization of aryl ethers, demonstrating its utility in synthesizing complex organic molecules .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : The compound is used as a building block for various pharmaceutical agents due to its structural properties that allow for further functionalization. For example, it plays a role in synthesizing nitrogen heterocycles that are essential in drug development .

- Preparation of Chiral Compounds : It has been utilized in asymmetric synthesis processes, contributing to the production of enantiomerically enriched compounds that are crucial in medicinal chemistry .

Material Science Applications

In materials science, 4-tert-butylnisole is employed for:

- Polymer Production : It can act as a modifier or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

- Solvent Applications : The compound's solubility characteristics make it suitable for use as a solvent in various chemical reactions and processes.

Case Studies

- Selective Tert-Butylation :

- Synthesis of Bioactive Compounds :

Mechanism of Action

The mechanism by which 4-tert-Butylanisole exerts its effects largely depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methoxy group can act as a leaving group, facilitating the substitution process. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Anisole: The parent compound, where the tert-butyl group is absent.

4-tert-Butylphenol: Similar structure but lacks the methoxy group.

4-Methylanisole: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness: 4-tert-Butylanisole is unique due to the presence of both the methoxy and tert-butyl groups, which influence its chemical reactivity and physical properties. This combination makes it a versatile compound in various chemical reactions and industrial applications .

Biological Activity

4-tert-Butylanisole, also known as 1-tert-butyl-4-methoxybenzene, is an organic compound with the molecular formula and a molecular weight of approximately 164.25 g/mol. It is primarily used in the fragrance industry and as a solvent in various chemical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.25 g/mol |

| Melting Point | 18 °C |

| Boiling Point | 222 °C |

| Density | 0.94 g/cm³ |

| Flash Point | 94 °C (201 °F) |

Pharmacological Effects

-

Antimicrobial Activity :

Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. In vitro studies show that it can inhibit the growth of certain pathogenic strains, making it a candidate for further investigation as a natural preservative or antimicrobial agent in food and cosmetic products . -

Antioxidant Properties :

The compound has been evaluated for its antioxidant capacity. Studies demonstrate that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases . -

Neuroprotective Effects :

Preliminary research suggests that this compound may possess neuroprotective properties. Animal studies indicate potential benefits in models of neurodegenerative diseases, although further research is required to elucidate the underlying mechanisms .

Toxicity Profile

While this compound shows promise in various biological activities, its toxicity must be carefully considered:

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology assessed the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .

- Neuroprotection in Rodent Models : Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results showed reduced neuronal loss and improved motor function in treated animals compared to controls .

Q & A

Q. How can researchers optimize the synthesis of 4-tert-Butylanisole to ensure high purity for mechanistic studies?

Basic Research Question

To synthesize this compound with >98% purity (as determined by GC), focus on controlling reaction parameters such as temperature, stoichiometry of reagents, and solvent selection. For example, using anhydrous conditions and inert atmospheres minimizes side reactions like hydrolysis or oxidation. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate gradients) can isolate the target compound. Validate purity using GC-MS and NMR spectroscopy, comparing retention times and spectral data to literature benchmarks .

Q. What advanced spectroscopic techniques are suitable for studying radical cation intermediates of this compound in oxidation reactions?

Advanced Research Question

Electron Paramagnetic Resonance (EPR) spectroscopy is critical for detecting and characterizing radical cations generated during oxidation, as demonstrated in experiments using phenyliodine(II) bis(trifluoroacetate) (PIFA) in hexafluoroisopropyl alcohol . Time-resolved UV-Vis spectroscopy can monitor decay kinetics of intermediates, with spectral deconvolution to quantify species concentration. For structural insights, combine these with computational methods (e.g., DFT calculations) to correlate experimental spectra with theoretical models.

Q. How do solvent polarity and proticity influence the stability of this compound-derived radical cations?

Advanced Research Question

Radical cation stability is highly solvent-dependent. Polar aprotic solvents like hexafluoroisopropyl alcohol stabilize charged intermediates through strong solvation, extending their lifetime (e.g., ≈1 hour in PIFA-mediated reactions) . Protic solvents may quench radicals via hydrogen bonding. Methodologically, vary solvents systematically and use kinetic assays (e.g., stopped-flow spectroscopy) to measure half-lives. Compare results with Kamlet-Taft solvent parameters to quantify polarity effects.

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound in radical-based transformations?

Advanced Research Question

Discrepancies often arise from differences in reagent purity, oxygen/moisture levels, or light exposure. To address this:

- Replicate conditions from conflicting studies while rigorously controlling variables (e.g., degas solvents, use fresh PIFA batches).

- Employ in-situ monitoring (e.g., ReactIR or online GC) to track reaction progress and identify side products.

- Perform statistical analysis (e.g., ANOVA) on triplicate experiments to assess reproducibility. Reference protocols from systematic reviews to standardize methodologies .

Q. How should researchers design a scoping study to evaluate this compound’s applications in organic synthesis?

Basic Research Question

A scoping study should:

- Define objectives (e.g., cataloging oxidation reactions, solvent effects, or catalytic systems).

- Search databases (SciFinder, Reaxys) using keywords like "this compound AND radical cation" or "PIFA oxidation."

- Screen and categorize literature by reaction type, yield, and analytical methods.

- Include a consultation phase with synthetic chemists to validate findings and identify gaps . Contrast this approach with full systematic reviews to balance depth and breadth.

Q. What methodological considerations are critical when analyzing this compound’s reactivity in photochemical vs. thermal conditions?

Advanced Research Question

- Photochemical Reactions : Use quartz reactors for UV light penetration, and control wavelength/intensity with monochromators. Monitor reaction progress with in-situ UV-Vis or fluorescence spectroscopy.

- Thermal Reactions : Optimize heating methods (oil bath vs. microwave) to avoid decomposition. Compare Arrhenius plots to elucidate activation parameters.

For both, employ control experiments (e.g., dark conditions or radical traps like TEMPO) to confirm mechanistic pathways .

Q. How can researchers validate the absence of byproducts in this compound synthesis using hyphenated techniques?

Basic Research Question

Combine GC-MS or LC-MS with high-resolution mass spectrometry (HRMS) to detect trace impurities. For isomers or structurally similar byproducts, use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. Cross-validate with independent synthetic routes (e.g., Friedel-Crafts alkylation vs. nucleophilic substitution) to confirm product identity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC50/IC50 values with 95% confidence intervals using software like GraphPad Prism. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify critical toxicity predictors. Ensure compliance with bioethical guidelines for in vitro assays, referencing institutional review protocols .

Q. How do steric and electronic effects of the tert-butyl group influence this compound’s reactivity in electrophilic substitutions?

Advanced Research Question

The tert-butyl group acts as a strong electron-donating group via hyperconjugation, directing electrophiles to the para position. Steric hindrance from the bulky substituent slows reaction rates in crowded transition states. Quantify these effects using Hammett σ⁺ constants and compare with computational electrostatic potential maps (e.g., Gaussian software). Experimental validation can involve competitive reactions with substituted analogs .

Q. What are best practices for documenting and archiving spectral data of this compound for reproducibility?

Basic Research Question

- Deposit raw NMR, MS, and IR data in public repositories (e.g., Zenodo or ChemSpider).

- Annotate spectra with acquisition parameters (e.g., solvent, frequency, temperature).

- Include reference standards (e.g., TMS for NMR) and calibration details.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data usability .

Properties

IUPAC Name |

1-tert-butyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063833 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-38-3 | |

| Record name | 4-tert-Butylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS0X8A7M5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.